

Physical and chemical properties of 2-isopropylnaphthalene

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Compound of Interest

Compound Name: 2-Isopropylnaphthalene

Cat. No.: B7779830

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An In-depth Technical Guide to 2-Isopropylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-isopropylnaphthalene**. The information is intended to support research, development, and safety assessments involving this compound. All quantitative data is summarized in tables for ease of reference, and key processes are visualized using diagrams.

Physical Properties

2-Isopropylnaphthalene is a clear, colorless to yellowish-brown liquid with a faint, sweet odor. [1][2][3] It is insoluble in water but soluble in organic solvents such as ethanol, ethyl ether, benzene, chloroform, and ethyl acetate.[1][2][4]

Table 1: Physical Properties of **2-Isopropylnaphthalene**

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₄	[5][6]
Molecular Weight	170.25 g/mol	[1][5]
Physical State	Liquid at 20°C	[5][6][7]
Appearance	Clear, colorless to yellowish-brown	[1][3][6]
Odor	Faint sweet odor	[1][2]
Melting Point	14 °C to 14.5 °C (57.2 °F)	[1][4][7]
Boiling Point	268 °C to 268.2 °C (514.4 °F) at 760 mmHg	[1][5][7]
Density	0.975 g/cm ³ to 0.98 g/cm ³ at 20°C	[1][2][7]
Vapor Pressure	0.00518 mmHg to 0.0129 mmHg at 25°C	[1][4][8]
Flash Point	122 °C (251.6 °F)	[1][7][8]
Autoignition Temperature	475 °C (887 °F)	[1][2]
Refractive Index	1.5840 to 1.5900 at 20°C	[1][6]
Solubility	Insoluble in water; very soluble in ethanol and ethyl ether; soluble in benzene.[1] Slightly soluble in chloroform and ethyl acetate.[2][4]	[1][2][4]
Log P (Octanol/Water Partition Coefficient)	4.6 to 4.79	[1][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-isopropylnaphthalene**. Key spectral features are summarized below.

Table 2: Spectroscopic Data for **2-Isopropylnaphthalene**

Technique	Key Features and Data	Reference(s)
Mass Spectrometry (MS)	Top m/z peaks at 155, 170, and 153.	[1]
¹ H NMR Spectroscopy	Data available for structural elucidation.	[9]
¹³ C NMR Spectroscopy	Data available for structural elucidation.	[9]
Infrared (IR) Spectroscopy	FTIR spectra are available for identifying functional groups.	[10]
UV Spectroscopy	UV spectral data is available in organic electronic spectral databases.	[1]

Chemical Properties and Reactivity

2-Isopropylnaphthalene is a substituted aromatic hydrocarbon. Its chemical behavior is characterized by the naphthalene ring system and the isopropyl substituent.

- **Stability:** The compound is stable under normal temperatures and pressures.[11] It is recommended to avoid excessive heat and light.[5]
- **Reactivity:** It is reactive with strong oxidizing agents.[5]
- **Combustion:** When heated to decomposition, it can emit acrid smoke and irritating vapors. [12] Combustion products include toxic carbon oxides (CO, CO₂).[5]
- **Synthesis:** **2-Isopropylnaphthalene** can be synthesized via the Friedel-Crafts alkylation of naphthalene with propylene or isopropyl halides (like isopropyl bromide or 2-chloropropane) in the presence of an acidic catalyst.[13][14][15] Catalysts such as aluminum chloride (in ionic liquids) or solid super-acids like perfluorinated sulfonic acid resins (e.g., Nafion-H) are effective.[13][14] The reaction can be optimized to achieve high regioselectivity for the β-isomer (2-substituted).[14]

Experimental Protocols

4.1 Synthesis of **2-Isopropylnaphthalene** via Friedel-Crafts Alkylation

The following is a representative protocol based on literature procedures for the alkylation of naphthalene.[\[13\]](#)[\[14\]](#)

Objective: To synthesize **2-isopropylnaphthalene** by reacting naphthalene with an isopropylating agent using an acidic catalyst.

Materials:

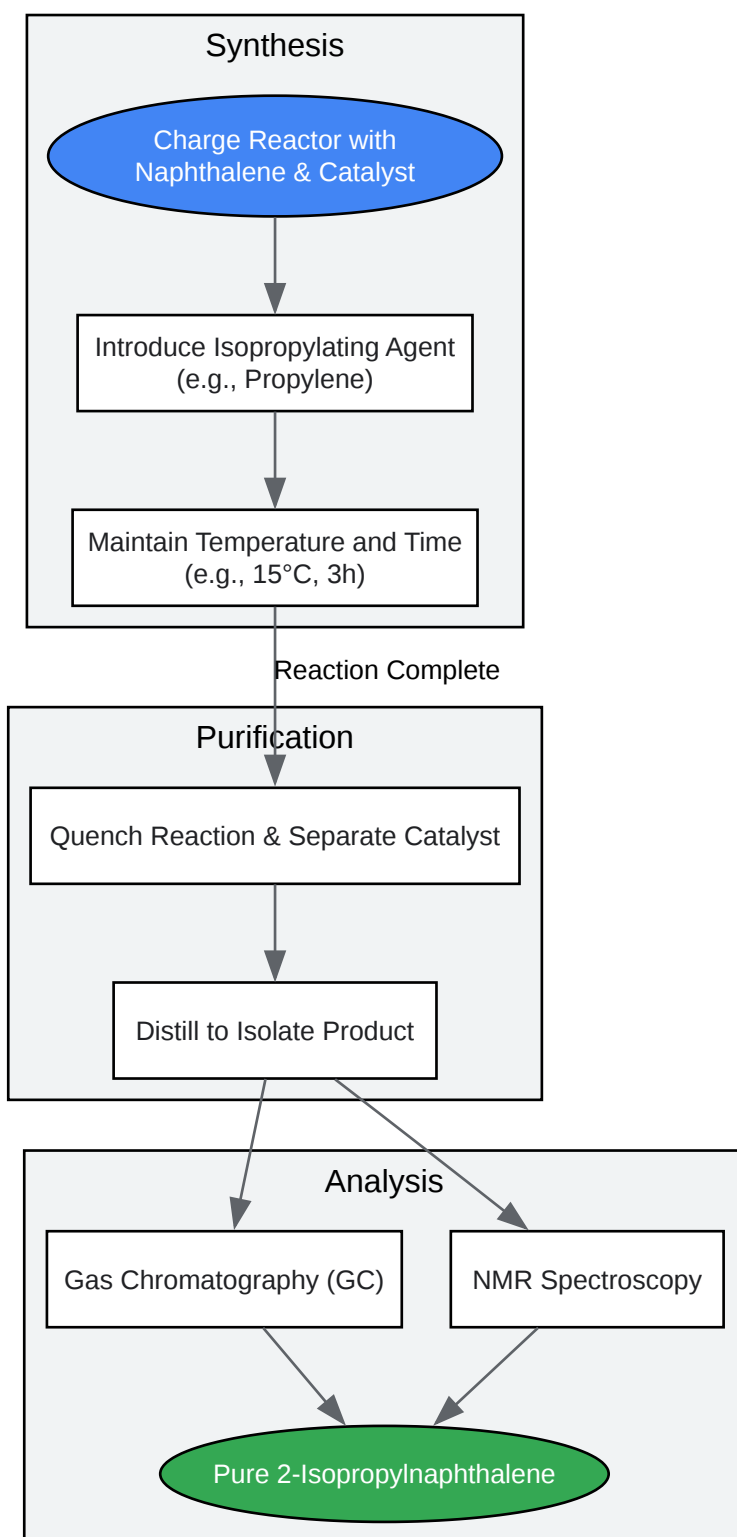
- Naphthalene
- Isopropylating agent (e.g., isopropyl bromide, propylene)
- Catalyst (e.g., AlCl_3 -based ionic liquid, solid acid catalyst)
- Solvent (if applicable, e.g., n-dodecane, n-hexane)
- Apparatus for chemical synthesis including a reaction vessel, stirring mechanism, and temperature control.
- Equipment for product purification (e.g., distillation apparatus).

Methodology:

- Catalyst Preparation: If using an ionic liquid catalyst like $\text{Et}_3\text{NHCl-AlCl}_3$, it is prepared by mixing the components under controlled conditions.[\[13\]](#)
- Reaction Setup: The reactor is charged with naphthalene and the catalyst. If a solvent is used, it is also added at this stage.[\[13\]](#)
- Alkylation: The isopropylating agent is introduced into the reactor. The reaction is maintained at a specific temperature (e.g., 15°C) and for a set duration (e.g., 3 hours) with continuous stirring.[\[13\]](#)

- **Work-up:** After the reaction is complete, the catalyst is separated from the product mixture. This may involve quenching the reaction followed by extraction and washing.
- **Purification:** The crude product is purified, typically by distillation, to isolate the **2-isopropylnaphthalene** from unreacted starting materials, other isomers (like 1-isopropylnaphthalene), and poly-alkylated byproducts.[\[16\]](#)
- **Analysis:** The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC) and NMR spectroscopy.[\[6\]](#)

Below is a generalized workflow for the synthesis and analysis process.



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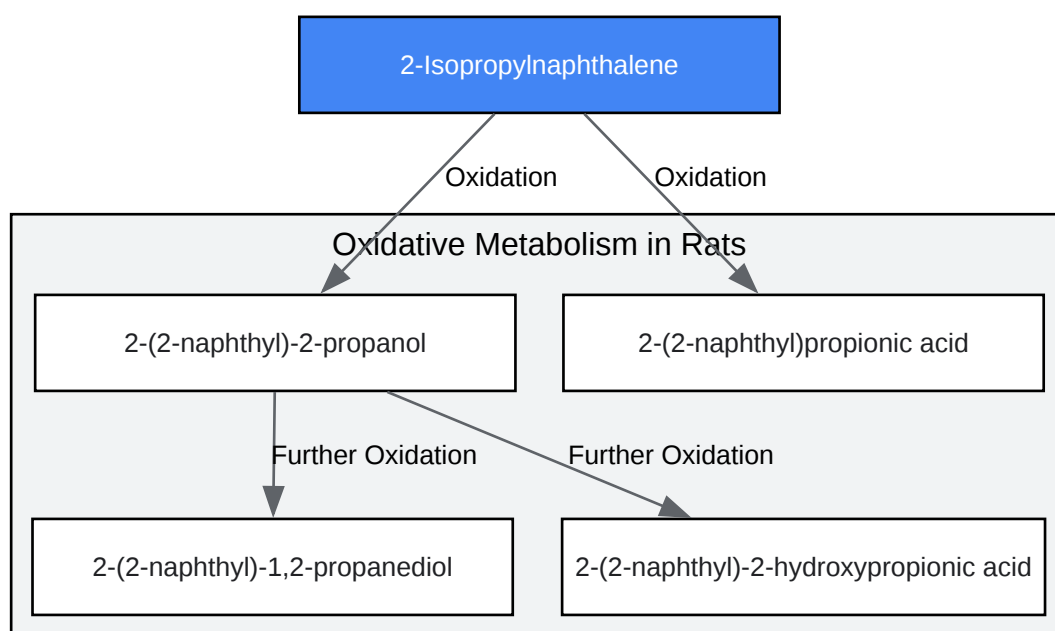
Workflow for Synthesis of **2-Isopropylnaphthalene**.

Biological Activity and Metabolism

While primarily used as an organic intermediate and in solvents, **2-isopropyl-naphthalene** exhibits biological activity.^[3]^[13]

- Toxicity: Studies in mice have investigated the pulmonary toxicity of **2-isopropyl-naphthalene** and its photoproducts.^[1] The intraperitoneal administration of high doses (3000 mg/kg) in rats led to an increase of phospholipids in pulmonary lavage fluid, an effect that was inhibited by the cytochrome P-450 inhibitor, piperonyl butoxide.^[1]
- Metabolism: In rats, orally administered **2-isopropyl-naphthalene** is well-absorbed.^[1] The metabolism proceeds through the oxidation of the isopropyl side chain.^[1] Key metabolites isolated from urine include:
 - 2-(2-naphthyl)propionic acid
 - 2-(2-naphthyl)-2-propanol
 - 2-(2-naphthyl)-1,2-propanediol
 - 2-(2-naphthyl)-2-hydroxypropionic acid^[1]

The metabolic pathway is illustrated in the diagram below.



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